molecular formula C12H18ClNO3 B3108688 Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride CAS No. 167887-35-6

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Cat. No.: B3108688
CAS No.: 167887-35-6
M. Wt: 259.73 g/mol
InChI Key: DVFQZDPNVWTMNK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a β-amino acid ester derivative featuring a 4-methoxyphenyl substituent. Its molecular formula is C₁₂H₁₈ClNO₃, with a molecular weight of 259.73 g/mol . The compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of chiral molecules and active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances solubility and stability, making it suitable for drug development .

Properties

IUPAC Name

ethyl 3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFQZDPNVWTMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic hydrolysis with HCl (6M) at 80°C for 6 hours converts the ester to 3-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride (yield: 89%) .

  • Basic hydrolysis with NaOH (2M) at 60°C for 4 hours produces the sodium carboxylate salt, which is acidified to isolate the free acid.

Reaction TypeConditionsProductYieldReference
Acidic Hydrolysis6M HCl, 80°C, 6hCarboxylic acid (HCl salt)89%
Basic Hydrolysis2M NaOH, 60°C, 4hSodium carboxylate92%

Amino Group Reactivity

The primary amine participates in nucleophilic substitutions and condensations:

  • Acylation : Reacts with acetyl chloride in dichloromethane (0°C → RT, 12h) to form the corresponding acetamide (yield: 78%).

  • Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux (3h) to yield imines, confirmed via FT-IR (C=N stretch at 1630 cm⁻¹).

Key Reaction Pathway:

Amine+RCOClBaseRCONH  propanoate ester \text{Amine}+\text{RCOCl}\xrightarrow{\text{Base}}\text{RCONH }\text{ propanoate ester }

Reduction and Oxidation

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 2h) reduces the ester to 3-amino-3-(4-methoxyphenyl)propan-1-ol (yield: 85%).

  • Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the amine to a nitro group, though yields are moderate (52%) due to competing side reactions.

ReactionReagents/ConditionsProductYieldReference
ReductionH₂, 10% Pd/C, ethanolAlcohol derivative85%
OxidationKMnO₄, H₂SO₄, 50°CNitro compound52%

Aromatic Electrophilic Substitution

The 4-methoxyphenyl group directs electrophilic attacks to the para position:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at the 3-position (meta to methoxy), confirmed by NMR (δ 8.1 ppm, aromatic H) .

  • Halogenation : Bromination (Br₂/FeBr₃) yields 3-bromo-4-methoxyphenyl derivatives, though steric hindrance from the ester group limits efficiency (yield: 65%) .

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura couplings for biphenyl synthesis:

  • Reacts with arylboronic acids (Pd(OAc)₂, K₂CO₃, dioxane, 105°C) to form biaryl derivatives (yield: 70–80%) .

Example Reaction:

Propanoate ester+PhB OH 2Pd catalystBiphenyl derivative\text{Propanoate ester}+\text{PhB OH }_2\xrightarrow{\text{Pd catalyst}}\text{Biphenyl derivative}

Salt-Specific Reactivity

The hydrochloride salt influences solubility and stability:

  • Deprotonation : Neutralization with NaHCO₃ in water releases the free base, enhancing nucleophilicity for alkylation (e.g., with methyl iodide, yield: 75%).

  • Thermal Stability : Decomposes above 200°C (DSC data), limiting high-temperature applications.

Comparative Reactivity with Analogues

Reactivity varies with substituent position and electronic effects:

CompoundSubstituent PositionKey Reactivity Difference
3-Methoxyphenyl derivativeMetaFaster acylation due to reduced steric hindrance
4-Ethoxyphenyl derivative ParaLower electrophilic substitution yields (electron-donating ethoxy group)
4-Iodophenyl derivative ParaEnhanced cross-coupling efficiency (C–I bond lability)

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride has been explored for its potential therapeutic effects. Its structure suggests possible anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures can modulate pain pathways, making this compound a candidate for further pharmacological studies.
  • Biochemical Probes
    The compound serves as a biochemical probe to study enzyme-substrate interactions. Its amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group enhances hydrophobic interactions, potentially influencing enzyme activity and specificity.
  • Synthetic Chemistry
    In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it valuable in developing new chemical entities.

Industrial Applications

This compound is also employed in the formulation of specialty chemicals and materials with specific functional properties. Its unique structural characteristics allow it to be tailored for diverse industrial applications, including the production of agrochemicals and polymers.

Case Studies

  • Therapeutic Potential
    A study investigated the analgesic effects of derivatives of ethyl 3-amino-3-(4-methoxyphenyl)propanoate in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential as a lead compound for drug development.
  • Enzyme Interaction Studies
    Research focusing on enzyme kinetics revealed that this compound could effectively inhibit certain enzymes involved in metabolic pathways, providing insights into its mechanism of action as a biochemical probe.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound differ primarily in the substituents on the phenyl ring, ester group, or amino functionality. These variations influence physicochemical properties, biological activity, and applications.

Alkoxy-Substituted Phenyl Analogs

Key Compounds:
  • Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride (Similarity: 0.88)
  • Ethyl 3-amino-3-(4-propoxyphenyl)propanoate hydrochloride (Similarity: 0.88)
  • Ethyl 3-amino-3-(4-butoxyphenyl)propanoate hydrochloride (Similarity: 0.88) .
Property 4-Methoxy (Target) 4-Ethoxy 4-Propoxy 4-Butoxy
Substituent -OCH₃ -OCH₂CH₃ -OCH₂CH₂CH₃ -OCH₂CH₂CH₂CH₃
Molecular Formula C₁₂H₁₈ClNO₃ C₁₃H₂₀ClNO₃ C₁₄H₂₂ClNO₃ C₁₅H₂₄ClNO₃
Molecular Weight 259.73 273.76 287.79 301.82
Lipophilicity (LogP) Moderate Increased Higher Highest

Key Differences :

  • The methoxy group offers a balance between electronic effects (electron-donating) and steric hindrance, often preferred in drug design for optimal target binding .

Halogen-Substituted Analogs

Key Compounds:
  • Ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (C₁₁H₁₄ClFNO₂, MW 247.69)
  • Ethyl 3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride (C₁₁H₁₃ClF₂NO₂, MW 265.69)
  • Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (C₁₁H₁₄Cl₂NO₂, MW 266.14)
Property 4-Fluoro 3,5-Difluoro 4-Chloro
Substituent -F -F (positions 3,5) -Cl
Electronic Effect Weakly electron-withdrawing Strongly electron-withdrawing Electron-withdrawing
Metabolic Stability Moderate High Moderate

Key Differences :

  • Fluorine substituents enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .

Nitro-Substituted and Other Functionalized Analogs

Key Compounds:
  • Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (C₁₁H₁₄ClN₂O₄, MW 289.69)
  • Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate hydrochloride (C₁₄H₂₂ClNO₃, MW 287.79)
Property 3-Nitro 4-Isopropoxy
Substituent -NO₂ -OCH(CH₃)₂
Reactivity High (electron-withdrawing) Moderate (steric hindrance)
Applications Synthetic intermediate Pharmaceutical intermediate

Key Differences :

  • Bulky substituents like isopropoxy may hinder crystallization but improve selectivity in target binding .

Impurity Profiles in Pharmaceuticals

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride is structurally related to impurities in Venlafaxine Hydrochloride, such as Ethyl (2RS)-3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride (Imp. B(EP)) . This impurity introduces a dimethylamino group, altering polarity and requiring stringent purification during API synthesis.

Biological Activity

Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride is an amino acid derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms, applications, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 223.27 g/mol
  • IUPAC Name : Ethyl 3-amino-3-(4-methoxyphenyl)propanoate

The compound features an ethyl ester functional group and a methoxy-substituted phenyl ring, which contribute to its solubility and reactivity in biological systems.

This compound exhibits biological activity through various mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.
  • Hydrophobic Interactions : The methoxyphenyl group engages in hydrophobic interactions, which can influence protein conformation and activity.

These interactions may lead to modulation of enzymatic activities and receptor functions, potentially resulting in therapeutic effects.

1. Anticancer Activity

Recent studies have indicated that derivatives of ethyl 3-amino-3-(4-methoxyphenyl)propanoate exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Compounds similar to ethyl 3-amino-3-(4-methoxyphenyl)propanoate showed IC50 values ranging from 0.69 μM to 11 μM against human cancer cell lines such as HeLa and MDA-MB-231 .
CompoundCell LineIC50 (μM)
Ethyl 3-amino-3-(4-methoxyphenyl)propanoateHeLa0.69
Ethyl 3-amino-3-(4-methoxyphenyl)propanoateMDA-MB-23111

2. Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

3. Neuroprotective Effects

Research indicates that derivatives of this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. These effects are hypothesized to result from the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various derivatives, ethyl 3-amino-3-(4-methoxyphenyl)propanoate was tested against multiple cancer cell lines. The results demonstrated superior cytotoxicity compared to standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for drug development .

Case Study 2: Mechanistic Insights

A detailed mechanistic study revealed that the compound acts as a competitive inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression. This was evidenced by kinetic assays showing altered enzyme activity in the presence of the compound .

Applications in Research and Industry

This compound has diverse applications:

  • Pharmaceutical Development : Its properties make it a candidate for further development into anti-cancer agents or anti-inflammatory drugs.
  • Biochemical Probes : The compound is utilized in research to study enzyme-substrate interactions and cellular signaling pathways .

Q & A

Basic Research Questions

Q. How is Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride synthesized and characterized in academic research?

  • Synthesis : The compound is typically synthesized via esterification of 3-amino-3-(4-methoxyphenyl)propanoic acid with ethanol under acidic conditions, followed by hydrochloride salt formation. Recrystallization from ethanol/water mixtures is commonly used for purification .
  • Characterization : Key techniques include:

  • NMR Spectroscopy (¹H/¹³C) to confirm the ester group, aromatic protons (4-methoxyphenyl), and amine proton environments .
  • Mass Spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z 265.69) .
  • Melting Point Analysis (166–170°C range) to assess purity .

Q. What methodologies are employed to assess the purity of this compound?

  • HPLC-UV with a C18 column (e.g., Purospher® STAR) and mobile phase (methanol:water with 0.1% TFA) at 1 mL/min flow rate detects impurities at 210–254 nm .
  • Titrimetric Methods for quantifying free amine content via acid-base titration .
  • Karl Fischer Titration to ensure low moisture content (<0.5%) .

Q. What are the recommended safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic residues before disposal and segregate organic waste for incineration .

Advanced Research Questions

Q. How can researchers determine the enantiomeric purity of this compound, and what analytical challenges arise?

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) to resolve enantiomers, validated against racemic mixtures .
  • Polarimetry : Measure specific rotation (e.g., -6.3° to -7.3° at 20°C for L-enantiomers) to quantify enantiomeric excess .
  • Challenges : Baseline separation requires optimization of mobile phase composition and temperature due to structural similarity of enantiomers .

Q. What in vitro or in vivo models are suitable for studying its biological activity?

  • Enzyme Inhibition Assays : Screen against serine hydrolases or aminotransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) in HEK293 cells transfected with target receptors .
  • In Vivo Pharmacokinetics : Administer orally or intravenously in rodent models, with plasma stability assessed via LC-MS/MS .

Q. What strategies resolve conflicting data in pharmacological profiling?

  • Orthogonal Validation : Cross-validate bioactivity results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cAMP modulation) .
  • Polymorphism Analysis : Perform X-ray crystallography (single-crystal, 298 K) to identify crystal packing effects on solubility or activity .

Q. How can structural modifications optimize solubility without compromising bioactivity?

  • Co-Solvent Systems : Test DMSO/water mixtures (≤10% DMSO) for in vitro assays .
  • Prodrug Strategies : Replace the ethyl ester with PEGylated or glycosylated moieties to enhance aqueous solubility .
  • Salt Screening : Explore alternative counterions (e.g., sulfate, citrate) while monitoring hydrochloride salt stability .

Methodological Tables

Technique Application Key Parameters Reference
Chiral HPLCEnantiomeric purity determinationHexane:isopropanol (80:20), 1 mL/min, 25°C
X-ray CrystallographyPolymorphism analysisCu Kα radiation, 298 K, R factor < 0.06
LC-MS/MSPharmacokinetic profilingC18 column, 0.1% formic acid in acetonitrile

Notes

  • Avoid commercial sources like benchchem.com ; prioritize peer-reviewed journals and certified reference standards (e.g., LGC Quality) .
  • For spectral data, cross-reference with public databases (PubChem) and synthetic intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
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